3-Iodo-1,7-dimethyl-1H-indole
CAS No.:
Cat. No.: VC13734521
Molecular Formula: C10H10IN
Molecular Weight: 271.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10IN |
|---|---|
| Molecular Weight | 271.10 g/mol |
| IUPAC Name | 3-iodo-1,7-dimethylindole |
| Standard InChI | InChI=1S/C10H10IN/c1-7-4-3-5-8-9(11)6-12(2)10(7)8/h3-6H,1-2H3 |
| Standard InChI Key | ULYNRNYKKJBHHQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CN2C)I |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2C)I |
Introduction
3-Iodo-1,7-dimethyl-1H-indole is a halogenated indole derivative, specifically an iodo-substituted compound at the 3-position of the indole ring, with methyl groups at the 1- and 7-positions. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and as a precursor for various bioactive molecules.
Synthesis of 3-Iodo-1,7-dimethyl-1H-indole
The synthesis of 3-Iodo-1,7-dimethyl-1H-indole typically involves the iodination of a pre-existing indole derivative. Common methods include electrophilic aromatic substitution reactions, where an iodinating agent is used to introduce the iodo group at the 3-position of the indole ring. The specific conditions and reagents used can vary depending on the starting material and desired yield.
Synthesis Steps
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Starting Material Preparation: The synthesis begins with the preparation of the appropriate indole derivative, such as 1,7-dimethylindole.
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Iodination Reaction: The indole derivative is then subjected to an iodination reaction using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst or acid.
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Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired 3-Iodo-1,7-dimethyl-1H-indole.
Biological and Chemical Applications
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Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.
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Cross-Coupling Reactions: The iodo group allows for participation in various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form complex molecules.
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